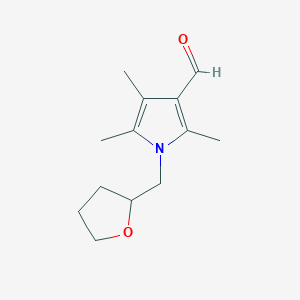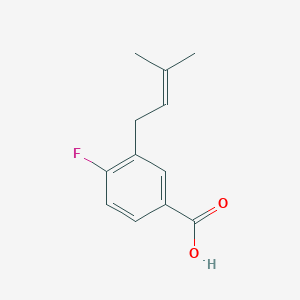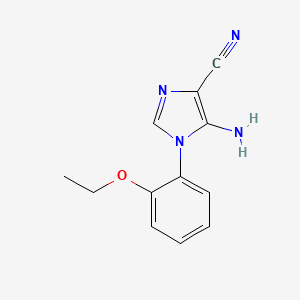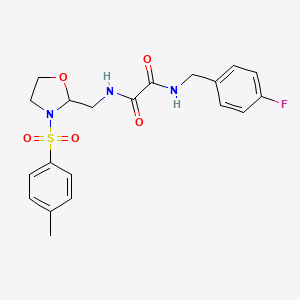
N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature fluorine substitutions and tosyloxazolidinyl groups, which are relevant to the analysis of the compound . For instance, the first paper discusses a compound with a 4-fluoro substitution on a benzamide ring, which is similar to the 4-fluorobenzyl moiety in our compound of interest . The third paper mentions a tosyl group attached to an oxazolidin ring, which is a part of the structure of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide . These structural similarities can provide insights into the potential chemical behavior and properties of the compound.
Synthesis Analysis
The synthesis of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would likely involve the formation of an oxalamide linkage between a 4-fluorobenzylamine and a tosyloxazolidin-2-ylmethylamine. While the exact synthesis is not detailed in the provided papers, the methods used to synthesize related compounds could be adapted. For example, the synthesis of fluorogenic amines and their derivatives, as mentioned in the third paper, could provide a basis for the synthesis of the oxalamide linkage .
Molecular Structure Analysis
The molecular structure of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would include a benzyl ring with a fluorine atom at the para position, an oxazolidin ring with a tosyl group, and an oxalamide linkage connecting these two moieties. The presence of the fluorine atom could influence the electron distribution in the benzyl ring, potentially affecting the reactivity of the compound . The tosyl group on the oxazolidin ring could also play a role in the compound's reactivity, particularly in nucleophilic substitution reactions .
Chemical Reactions Analysis
The chemical reactions involving N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would likely be influenced by the functional groups present in the molecule. The fluorine atom could make the benzyl ring more electrophilic, while the tosyl group could make the oxazolidin ring a good leaving group in nucleophilic substitution reactions. The oxalamide linkage might be involved in hydrolysis reactions under certain conditions. The papers do not provide specific reactions for this compound, but the described properties of similar compounds can be used to predict its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would be determined by its molecular structure. The presence of the fluorine atom is likely to increase the compound's lipophilicity and could affect its boiling point and solubility . The tosyl group could also influence the solubility, particularly in polar solvents . The oxalamide linkage might contribute to the compound's melting point and stability. While the exact properties are not discussed in the provided papers, the information on related compounds can be used to make educated guesses about the properties of the compound .
Scientific Research Applications
Neuroprotective Potential
A study explored the pharmacological properties of a compound with a somewhat similar structure, focusing on its inhibition of the Na+/Ca2+ exchange (NCX) and its potential neuroprotective effects. This research highlighted the compound's specificity in preferentially inhibiting NCX3, suggesting its utility in protecting against neuronal cell damage induced by hypoxia/reoxygenation. The study indicates the therapeutic potential of such compounds in neuroprotection (Iwamoto & Kita, 2006).
Anticancer Activity
Several synthesized derivatives, including those with modifications in the benzyl group, have been evaluated for their anticancer activities. For instance, novel 2-substituted benzimidazole derivatives were synthesized and exhibited significant in vitro anticancer activity against various human cancer cell lines. This underscores the potential of structurally related compounds in cancer therapy (Refaat, 2010).
Antimicrobial and Antioxidant Properties
A series of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, including some with fluorobenzyl groups, were synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds demonstrated significant bioactivity, indicating their potential in developing new antimicrobial and antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).
Antiviral Efficacy
Research on fluorine-containing nucleosides has shown promising antiviral activity, particularly against human cytomegalovirus and hepatitis B virus. This suggests that compounds with similar fluorobenzyl components could be explored for their antiviral properties, potentially leading to new treatments for viral infections (Shortnacy-fowler et al., 1999).
Anti-Inflammatory and Analgesic Activities
Compounds derived from imidazolyl acetic acid, particularly those with fluorobenzylidene groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have shown that such compounds can exhibit significant anti-inflammatory effects, making them potential candidates for developing new anti-inflammatory and analgesic drugs (Khalifa & Abdelbaky, 2008).
properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c1-14-2-8-17(9-3-14)30(27,28)24-10-11-29-18(24)13-23-20(26)19(25)22-12-15-4-6-16(21)7-5-15/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLSFVSEBQLMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

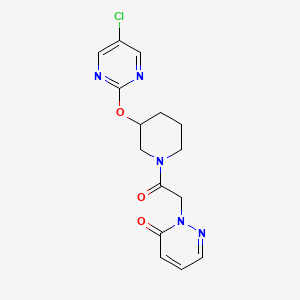
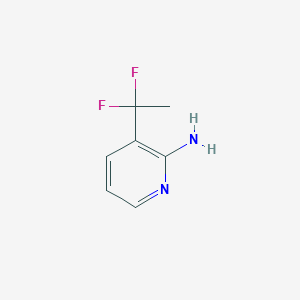
![3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2521518.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)
![N-(2-methoxy-5-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2521521.png)

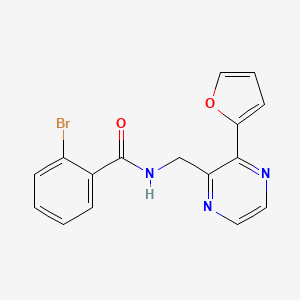
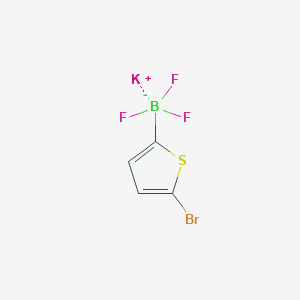
![Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2521532.png)
